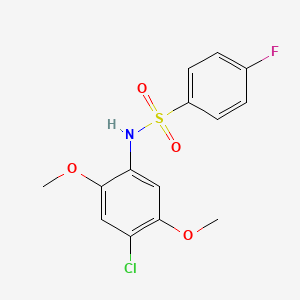

![molecular formula C16H13BrN2O2 B5626136 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)

5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives generally involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. Specifically, compounds related to 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through reactions involving precursor molecules like bromophenols and methylphenyl compounds, under conditions that facilitate the formation of the oxadiazole ring. These syntheses are characterized by their efficiency and the ability to introduce various substituents, enabling the exploration of a wide range of chemical and physical properties (Liu et al., 2006).

Molecular Structure Analysis

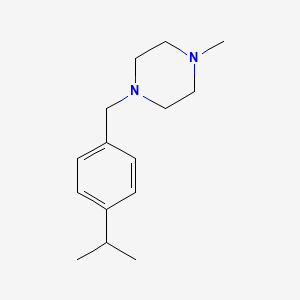

The molecular structure of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring flanked by a bromophenoxy group and a methylphenyl group. These groups are known to influence the molecule's electronic properties and reactivity. Spectroscopic methods like NMR and IR spectroscopy are crucial for characterizing these compounds, providing insights into their structural configurations and the nature of their substituents (Li Yun-feng, 2009).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole ring are involved in various chemical reactions, demonstrating a range of reactivities due to the electron-rich nature of the oxadiazole moiety. These reactions include nucleophilic substitutions facilitated by the bromophenoxy group, allowing further functionalization and the synthesis of complex derivatives with potential biological activities (Ustabaş et al., 2020).

Physical Properties Analysis

The physical properties of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, such as solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of the bromo and phenoxy groups affects its solubility in various solvents, which is crucial for its application in different scientific fields. Techniques like X-ray crystallography provide detailed information about its crystal structure, offering insights into the molecule's intermolecular interactions and stability (Zhu et al., 2007).

Chemical Properties Analysis

The chemical properties of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole are characterized by its reactivity patterns, particularly its interactions with nucleophiles and electrophiles. These interactions are pivotal in its chemical transformations and the synthesis of various derivatives with enhanced or specific properties. The electron-withdrawing effect of the bromo group and the electron-donating effect of the methyl group influence its reactivity and the types of chemical reactions it undergoes (Li Shi-feng, 2007).

Mechanism of Action

Future Directions

The future directions for research on “5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs or materials .

properties

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-12(9-11)16-18-15(21-19-16)10-20-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGRPWQRPQCQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-acetyl-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626063.png)

![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)

![(1R*,5R*)-N,N-dimethyl-6-[(3-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

![N-{[(4-methylphenyl)sulfonyl]methyl}acetamide](/img/structure/B5626095.png)

![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)

![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)